(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid
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Overview
Description
®-2-Acetamido-2-(3-chlorophenyl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of an acetamido group and a chlorophenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-2-(3-chlorophenyl)acetic acid typically involves the reaction of 3-chlorophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-2-(3-chlorophenyl)acetic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-2-(3-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
Scientific Research Applications
®-2-Acetamido-2-(3-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-Acetamido-2-(3-chlorophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-phenylacetic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Acetamido-2-(4-chlorophenyl)acetic acid: The chlorine atom is positioned differently, potentially altering its chemical properties and interactions.
2-Acetamido-2-(3-bromophenyl)acetic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological effects.
Uniqueness
®-2-Acetamido-2-(3-chlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This unique structure allows for specific applications in research and industry that may not be achievable with other similar compounds.
Biological Activity
Introduction
(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid, also known as a derivative of acetic acid with significant biological implications, has garnered attention for its potential therapeutic applications. This compound features an acetamido group and a chlorophenyl moiety, which contribute to its biological activity. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClNO2, with a molar mass of approximately 201.64 g/mol. Its structure can be represented as follows:
The presence of the acetamido group allows for hydrogen bonding with biological molecules, while the chlorophenyl group enhances hydrophobic interactions, which are critical for its activity against various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The acetamido group can form hydrogen bonds, influencing enzyme activity or receptor binding, while the chlorophenyl group contributes to hydrophobic interactions that enhance binding affinity.
Component | Function |
---|---|
Acetamido Group | Forms hydrogen bonds with biomolecules |
Chlorophenyl Group | Enhances hydrophobic interactions |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are believed to stem from its ability to modulate signaling pathways involved in inflammation and pain perception.
Case Study: Anti-inflammatory Effects
A study demonstrated that this compound reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases. The compound's mechanism involved inhibition of pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like arthritis.
Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells.
Table 2: Cytotoxicity Results
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HeLa | 12.89 | Moderate cytotoxicity |
A549 | 8.74 | Higher sensitivity |
These findings suggest that the compound may induce apoptosis through caspase-dependent pathways, particularly in lung cancer cells.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Table 3: Antibacterial Activity Overview
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Escherichia coli | 200 nM |
These values highlight the compound's potential in combating bacterial infections, particularly those caused by resistant strains.
Properties
IUPAC Name |
(2R)-2-acetamido-2-(3-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISTJVZFZVCND-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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